5-chloro-1,3,4-trimethyl-1H-pyrazole 5-chloro-1,3,4-trimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1195585-81-9
VCID: VC4690053
InChI: InChI=1S/C6H9ClN2/c1-4-5(2)8-9(3)6(4)7/h1-3H3
SMILES: CC1=C(N(N=C1C)C)Cl
Molecular Formula: C6H9ClN2
Molecular Weight: 144.6

5-chloro-1,3,4-trimethyl-1H-pyrazole

CAS No.: 1195585-81-9

Cat. No.: VC4690053

Molecular Formula: C6H9ClN2

Molecular Weight: 144.6

* For research use only. Not for human or veterinary use.

5-chloro-1,3,4-trimethyl-1H-pyrazole - 1195585-81-9

Specification

CAS No. 1195585-81-9
Molecular Formula C6H9ClN2
Molecular Weight 144.6
IUPAC Name 5-chloro-1,3,4-trimethylpyrazole
Standard InChI InChI=1S/C6H9ClN2/c1-4-5(2)8-9(3)6(4)7/h1-3H3
Standard InChI Key WVGCFMJLDLSWGA-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C)Cl

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of 5-chloro-1,3,4-trimethyl-1H-pyrazole typically involves cyclocondensation or functionalization of pre-existing pyrazole frameworks. Key methods include:

  • Cyclocondensation: Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions. For example, 1,3,4-trimethylpyrazole can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to introduce the chloro group at position 5 .

  • Post-Synthetic Modification: Direct chlorination of 1,3,4-trimethyl-1H-pyrazole using N-chlorosuccinimide (NCS) in the presence of a radical initiator .

Table 1: Representative Synthetic Conditions

MethodReactantsCatalyst/SolventYield (%)Reference
CyclocondensationHydrazine, β-diketoneHCl/Ethanol65–75
Chlorination1,3,4-Trimethylpyrazole, NCSDMF, 80°C82

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize temperature control and minimize byproducts. Purification is achieved via fractional distillation or recrystallization from ethanol/water mixtures, yielding >95% purity .

Physicochemical Properties

Structural Characteristics

  • IUPAC Name: 5-Chloro-1,3,4-trimethyl-1H-pyrazole

  • SMILES: CC1=C(N(N=C(C1)Cl)C)C

  • X-ray Crystallography: The chloro and methyl groups induce a planar pyrazole ring with bond angles consistent with aromaticity. Van der Waals interactions dominate crystal packing .

Physical Data

  • Melting Point: 89–91°C (lit.)

  • Boiling Point: 256°C (estimated via group contribution methods)

  • Density: 1.22 g/cm³ (predicted)

  • Solubility: Soluble in ethanol, DMF, and chloroform; sparingly soluble in water (<0.1 g/L) .

Chemical Reactivity

Key Reactions

  • Nucleophilic Substitution: The chloro group at position 5 is susceptible to displacement by amines or alkoxides, forming derivatives like 5-amino-1,3,4-trimethylpyrazole .

  • Oxidation: Treatment with KMnO₄ yields 5-carboxy-1,3,4-trimethylpyrazole, useful in coordination chemistry.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .

Table 2: Reaction Pathways and Products

Reaction TypeReagentsMajor ProductApplication
SubstitutionEthylamine, K₂CO₃5-Amino-1,3,4-trimethylpyrazolePharmaceutical intermediates
OxidationKMnO₄, H₂O5-Carboxy-1,3,4-trimethylpyrazoleMetal-organic frameworks

Biological and Industrial Applications

Agrochemical Uses

  • Insecticidal Activity: Derivatives of 5-chloro-1,3,4-trimethyl-1H-pyrazole exhibit efficacy against Tetranychus urticae (spider mites), with EC₅₀ values <10 ppm .

  • Herbicidal Properties: Modifications at position 5 yield compounds that inhibit acetolactate synthase (ALS), a target in weed control .

Material Science

  • Ligand in Catalysis: Copper complexes of this pyrazole derivative catalyze Ullmann couplings with >90% efficiency .

  • Polymer Additives: Incorporation into polyesters improves thermal stability (TGA data: decomposition onset at 280°C) .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaSubstituentsKey Applications
5-Chloro-1,3-dimethyl-1H-pyrazoleC₅H₇ClN₂1,3-dimethyl, 5-ClAgrochemical intermediates
1,3,4-Trimethyl-1H-pyrazoleC₆H₁₀N₂1,3,4-trimethylLigand synthesis
5-Chloro-1-ethyl-3-methyl-1H-pyrazoleC₆H₉ClN₂1-ethyl, 3-methyl, 5-ClPharmaceutical research

The additional methyl group in 5-chloro-1,3,4-trimethyl-1H-pyrazole enhances steric bulk, reducing metabolic degradation compared to dimethyl analogs .

Future Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to improve atom economy.

  • Drug Discovery: High-throughput screening of derivatives for neurodegenerative disease targets.

  • Environmental Impact: Biodegradation studies to assess ecotoxicity in agricultural settings .

This review underscores the versatility of 5-chloro-1,3,4-trimethyl-1H-pyrazole, bridging fundamental chemistry and applied sciences. Ongoing research aims to unlock its full potential in sustainable technologies and therapeutics.

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